molecular formula C25H25O4P B14419127 4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate CAS No. 83868-51-3

4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate

Katalognummer: B14419127
CAS-Nummer: 83868-51-3
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: CRYSDRFXALCFLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate is an organic compound characterized by its unique structure, which includes a phosphanylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate typically involves the reaction of triphenylphosphine with an appropriate ester precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is often maintained between 0°C and room temperature to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate can undergo various chemical reactions, including:

    Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine: A related compound with similar phosphine functionality but lacking the ester groups.

    Diethyl 2-(triphenylphosphoranylidene)malonate: Another ester derivative with a similar phosphanylidene group.

Eigenschaften

CAS-Nummer

83868-51-3

Molekularformel

C25H25O4P

Molekulargewicht

420.4 g/mol

IUPAC-Name

4-O-ethyl 1-O-methyl 2-(triphenyl-λ5-phosphanylidene)butanedioate

InChI

InChI=1S/C25H25O4P/c1-3-29-24(26)19-23(25(27)28-2)30(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3,19H2,1-2H3

InChI-Schlüssel

CRYSDRFXALCFLE-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.